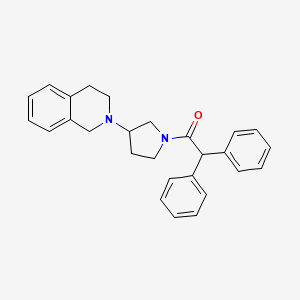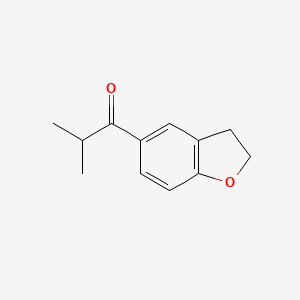
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one, also known as MDBP, is a synthetic compound that belongs to the class of cathinone derivatives. It has gained attention in the scientific community due to its potential as a psychoactive substance. The purpose of
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuran-Verbindungen, einschließlich “1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-on”, haben nachweislich starke Antitumoraktivitäten . Sie wurden bei der Entwicklung von Antikrebsmitteln eingesetzt .
Antibakterielle Aktivität
Diese Verbindungen zeigen auch antibakterielle Eigenschaften, was sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika macht .
Antioxidative Aktivität
Es wurde festgestellt, dass Benzofuran-Derivate antioxidative Aktivitäten besitzen . Dadurch sind sie nützlich bei der Entwicklung von Behandlungen für Krankheiten, die durch oxidativen Stress verursacht werden .
Antivirale Aktivität
Einige Benzofuran-Verbindungen haben antivirale Aktivitäten gezeigt . Beispielsweise wurde festgestellt, dass eine neuartige makrocyclische Benzofuran-Verbindung eine Anti-Hepatitis-C-Virus-Aktivität besitzt .
Antikrebsmittelforschung
Benzofuran-substituierte Chalkon-Verbindungen sind ebenfalls wichtige Richtungen in der Antikrebsmittelforschung . Eine neue Reihe von Chalkonen, 3-Aryl-1-(5-Brom-1-benzofuran-2-yl)-2-propanon-Propenone, wurde entworfen, synthetisiert und charakterisiert .
Bewertung der antioxidativen Kapazität
Die antioxidative Kapazität der stabilsten Verbindungen wurde sowohl durch DPPH-Assay als auch durch zyklische Voltametrie-Analysen bewertet, die in alkoholischen Medien (Methanol) sowie in aprotischem Lösungsmittel (Acetonitril) durchgeführt wurden .
Synthese von Naturprodukten
Benzofuran-Ringe sind in vielen Naturprodukten und Naturheilmitteln vorhanden . Die Totalsynthese eines Norneolignans erfolgte durch eine Eintopf-Reaktion von Methyl-3-(4-Hydroxyphenyl)propionat und -chlorid unter Friedel-Crafts-Reaktionsbedingungen und reduktiver Entschwefelung des resultierenden Benzofurans .
Arzneimittelperspektiven
Die breite Palette klinischer Anwendungen von Benzofuran-Derivaten zeigt die vielfältigen pharmakologischen Aktivitäten dieser Verbindungsklasse, daher haben Benzofuran und seine Derivate aufgrund ihrer biologischen Aktivitäten und potenziellen Anwendungen als Medikamente viel Aufmerksamkeit erregt .
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been associated with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially influence the action of benzofuran derivatives .
Biochemische Analyse
Biochemical Properties
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit key enzymes involved in metabolic pathways, such as cholinesterase and β-secretase-1 . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications. The compound’s ability to bind to these enzymes and inhibit their activity highlights its importance in biochemical research.
Cellular Effects
The effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to affect sodium ion influx in myocardial cells, thereby influencing cardiac function . Additionally, these compounds can alter gene expression patterns, leading to changes in cellular behavior and metabolism. The ability of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one to impact these cellular processes underscores its potential as a bioactive molecule.
Molecular Mechanism
At the molecular level, 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, benzofuran derivatives have been shown to inhibit cholinesterase and β-secretase-1, which are involved in neurodegenerative diseases . The compound binds to the active sites of these enzymes, preventing their normal function. Additionally, 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their bioactivity . Long-term exposure to 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects may be observed. For instance, high doses of benzofuran derivatives have been associated with toxicity in animal models, leading to adverse effects on organ function and overall health . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, benzofuran derivatives have been shown to influence the activity of enzymes involved in oxidative metabolism, leading to changes in energy production and cellular respiration . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one within cells and tissues are critical for its bioactivity. The compound can be transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . For instance, benzofuran derivatives have been reported to interact with transport proteins that regulate their distribution in the body . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, benzofuran derivatives have been shown to localize in the mitochondria, where they can influence cellular respiration and energy production . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(2)12(13)10-3-4-11-9(7-10)5-6-14-11/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXKCJBBWKDATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
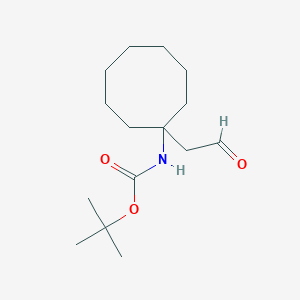
![3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2495277.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)
![6-Methyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2495280.png)
![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)
![(1R,5S)-3-methoxy-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2495285.png)
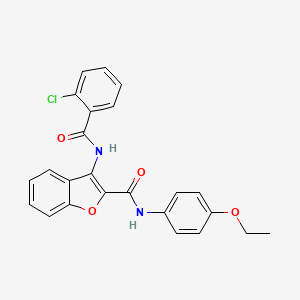
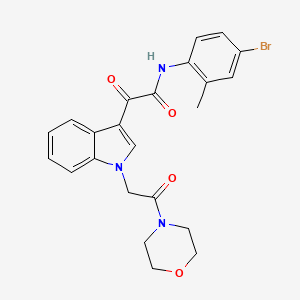
![(E)-[(2,5-Difluorophenyl)methylidene]hydrazine](/img/structure/B2495289.png)
![3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495291.png)
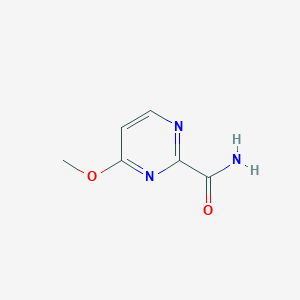
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2495294.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2495295.png)
